5-(2-Bromophenyl)-2-methyloxazole
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Overview
Description
5-(2-Bromophenyl)-2-methyloxazole is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The presence of a bromine atom on the phenyl ring and a methyl group on the oxazole ring makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)-2-methyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzoyl chloride with 2-amino-2-methylpropanenitrile under basic conditions to form the oxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Solvent selection, temperature control, and purification methods are critical factors in industrial production to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromophenyl)-2-methyloxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The oxazole ring can be oxidized to form oxazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding oxazoline using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: m-Chloroperbenzoic acid in dichloromethane is a typical reagent for oxidation.
Reduction: Lithium aluminum hydride in tetrahydrofuran is used for reduction reactions.
Major Products
Substitution: Products include various substituted phenyl oxazoles depending on the nucleophile used.
Oxidation: Oxazole N-oxides are the major products.
Reduction: Oxazolines are formed as major products.
Scientific Research Applications
5-(2-Bromophenyl)-2-methyloxazole has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the synthesis of advanced materials and as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Bromophenyl)-2-methyloxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the oxazole ring can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)-2-methyloxazole
- 5-(2-Fluorophenyl)-2-methyloxazole
- 5-(2-Iodophenyl)-2-methyloxazole
Uniqueness
5-(2-Bromophenyl)-2-methyloxazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound in various applications.
Biological Activity
5-(2-Bromophenyl)-2-methyloxazole is a heterocyclic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromophenyl group at the 5-position and a methyl group at the 2-position of the oxazole ring, which contributes to its unique chemical properties and biological interactions. The compound's molecular formula is C10H8BrN, and it has garnered attention for its potential applications as an antitumor agent and antimicrobial agent.
The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions due to the presence of the bromine atom. It can also undergo palladium-catalyzed cross-coupling reactions, enhancing its structural diversity and potential biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antitumor Activity : The compound has demonstrated potential as an antitubulin agent, disrupting cancer cell division by interfering with microtubule dynamics. This mechanism often leads to cell cycle arrest and apoptosis in various cancer cell lines .
- Antimicrobial Properties : Preliminary studies suggest that oxazole derivatives, including this compound, may possess antimicrobial properties, although specific activity against different bacterial strains requires further investigation .
Table 1: Biological Activities of this compound
Activity Type | Mechanism of Action | Target Organisms/Cells |
---|---|---|
Antitumor | Inhibition of tubulin polymerization | Various cancer cell lines (e.g., MCF-7) |
Antimicrobial | Potential inhibition of bacterial growth | Gram-positive and Gram-negative bacteria |
Case Studies
Several studies have highlighted the biological activity of oxazole derivatives similar to this compound:
- Anticancer Studies : A study demonstrated that oxazole derivatives exhibited cytotoxic effects on breast cancer cells (MCF-7) and lung cancer cells (A549). The specific impact of this compound on these cell lines is still under investigation but shows promise based on structural similarities .
- Antimicrobial Screening : In a comparative study of various oxazole derivatives against common bacterial strains, compounds structurally related to this compound showed varying degrees of antibacterial activity. The minimal inhibitory concentrations (MIC) were determined for several derivatives, indicating selective activity against specific strains .
Table 2: Antimicrobial Activity Comparison
Compound Name | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
---|---|---|
This compound | TBD | TBD |
Benzoxazole derivative A | 15 | 20 |
Benzoxazole derivative B | 10 | 25 |
The mechanism by which this compound exerts its biological effects primarily involves binding to tubulin, leading to disruption in microtubule formation. This action is crucial in cancer therapy as it halts the proliferation of malignant cells. Further studies are needed to elucidate its binding affinities with various biological targets, which could enhance drug design strategies aimed at improving efficacy while minimizing side effects .
Properties
Molecular Formula |
C10H8BrNO |
---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
5-(2-bromophenyl)-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C10H8BrNO/c1-7-12-6-10(13-7)8-4-2-3-5-9(8)11/h2-6H,1H3 |
InChI Key |
XSCXJGHLRATDIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=CC=C2Br |
Origin of Product |
United States |
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